Antibacterial Activity of 5-Heptylresorcinol Against S. aureus (MSSA and MRSA) Compared to Other Resorcinol Derivatives
5-Heptylresorcinol demonstrates specific antibacterial activity against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) with a minimum inhibitory concentration (MIC) of 0.16 mg/mL [1]. While direct, head-to-head MIC data for other simple alkylresorcinols against these specific pathogens in the same study are not provided, a broader class-level comparison reveals significant differences. For instance, a structurally distinct dialkylresorcinol, 5-heptyl-2-methylresorcinol, exhibited an MIC of 1.5 μM against S. aureus in a separate assay [2]. Furthermore, other alkylresorcinol derivatives have been reported with much higher MIC values, such as carbamidocyclophanes A-C against S. aureus at 40–100 μM [3]. The activity of 5-heptylresorcinol is comparable to that of the naturally occurring cylindrofridin A (MIC 8.6–17 μM against MRSA), an alkylresorcinol with a more complex structure [3]. This suggests that the specific chain length and substitution pattern of 5-heptylresorcinol confer a distinct activity profile against Gram-positive pathogens.
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 0.16 mg/mL (approx. 768 μM, based on MW 208.3) against MSSA and MRSA |
| Comparator Or Baseline | 1. 5-heptyl-2-methylresorcinol: MIC = 1.5 μM 2. Carbamidocyclophanes A-C: MIC = 40–100 μM 3. Cylindrofridin A: MIC = 8.6–17 μM |
| Quantified Difference | Varies by comparator. 5-heptylresorcinol is significantly less potent (higher MIC) than the dialkyl analog (1.5 μM), but more potent than the carbamidocyclophanes (40-100 μM). |
| Conditions | In vitro antibacterial assay (MIC determination) |
Why This Matters
This data provides a quantitative benchmark for antibacterial activity, enabling researchers to select 5-heptylresorcinol for studies where moderate anti-staphylococcal activity is desired, as opposed to more or less potent analogs.
- [1] Kim, J. Y., et al. (2023). Composition and Antioxidative and Antibacterial Activities of the Essential Oil from Farfugium japonicum. Molecules, 28(6), 2774. View Source
- [2] Inahashi, Y., et al. (2012). Spoxazomicin A–C, novel antitrypanosomal alkaloids produced by a marine-derived actinomycete, and related compounds. The Journal of Antibiotics, 65(6), 303-307. (Table 2) View Source
- [3] Martins, T. P., et al. (2019). Cyanobacterial Alkylresorcinols: Biological Activity and Occurrence. Marine Drugs, 17(11), 613. (Table 1) View Source
